molecular formula C13H11NO B2745158 Dibenzo[b,d]furan-2-ylmethanamine CAS No. 733775-48-9

Dibenzo[b,d]furan-2-ylmethanamine

Cat. No.: B2745158
CAS No.: 733775-48-9
M. Wt: 197.237
InChI Key: FSYOVMXQRWIDBE-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-2-ylmethanamine is a heterocyclic organic compound featuring a dibenzofuran core substituted with a methanamine group at the 2-position. Its molecular formula is C₁₃H₁₁NO, with a molecular weight of 197.24 g/mol. The dibenzofuran scaffold consists of two fused benzene rings and a central furan ring, conferring rigidity and aromaticity.

The compound’s applications are inferred from analogs: dibenzofuran derivatives are utilized in pharmaceuticals, material science (e.g., hole-transport layers in perovskite solar cells), and photopharmacology due to their stability and electronic properties .

Properties

IUPAC Name

dibenzofuran-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYOVMXQRWIDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of diarylether derivatives to form the dibenzofuran nucleus . This can be achieved through various cyclization reactions, including intramolecular photochemical Wittig reactions .

Industrial Production Methods: Industrial production of dibenzofuran-2-ylmethanamine may involve large-scale cyclization processes, often utilizing catalysts to improve yield and efficiency. The specific conditions, such as temperature, pressure, and solvents, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,d]furan-2-ylmethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Typically involves halogens like chlorine or bromine in the presence of a catalyst.

    Friedel-Crafts Reactions: Often conducted using aluminum chloride as a catalyst.

    Lithiation: Utilizes butyl lithium under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can introduce various acyl or alkyl groups.

Scientific Research Applications

Dibenzo[b,d]furan-2-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenzofuran-2-ylmethanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

a. 2-[(Dibenzo[b,d]furan-2-yl)oxy]ethan-1-amine hydrochloride

  • Structure : Replaces the methanamine group with an ethoxy linker (C-O-C bridge) to the amine.
  • Molecular Formula: C₁₄H₁₃NO₂·HCl (MW: 227.26 + 36.46 = 263.72 g/mol).
  • Key Differences : The ethoxy spacer increases flexibility and alters electronic properties compared to the direct amine substitution in the target compound. This structural variation enhances binding to PreQ₁ riboswitches in infectious diseases .

b. [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid

  • Structure : Features an acetoxy group and a urea-like linkage (NH-C=O) at the 3-position of dibenzofuran.
  • Molecular Formula: C₁₆H₁₃NO₅ (MW: 299.28 g/mol).
  • Key Differences: The carboxylic acid and urea moieties enable interactions with enzymes or receptors, diverging from the primary amine’s reactivity.

Functional Analogs

a. Dibenzo[b,f]oxepines

  • Structure : Replaces the furan oxygen with a seven-membered oxepine ring.
  • Key Differences : The larger ring increases conformational flexibility, facilitating binding to diverse biological targets (e.g., serotonin receptors, RNA riboswitches). These compounds exhibit antidepressant, anti-inflammatory, and photopharmacological activities, with light-responsive fluoroazobenzene hybrids enabling spatiotemporal control in biological systems .

b. Dibenzofuran-2,8-diamines (e.g., bDBF, tDBF)

  • Structure : Diamine substituents at the 2,8-positions of dibenzofuran.
  • Key Differences: Methoxy-phenyl groups enhance hole-transport properties in perovskite solar cells, achieving higher power conversion efficiency (PCE) than single-amine analogs. The diamine configuration improves charge-carrier mobility, unlike the mono-amine target compound .

Pharmacological Profiles

Compound Biological Activity Applications References
Dibenzo[b,d]furan-2-ylmethanamine Inferred: Potential CNS modulation Drug discovery (theoretical)
Dibenzo[b,f]oxepines Antidepressant, anti-inflammatory Photopharmacology, RNA-targeted drugs
2-[(Dibenzo[b,d]furan-2-yl)oxy]ethan-1-amine PreQ₁ riboswitch binding Anti-infective agents
Dibenzofuran-2,8-diamines Hole-transport properties (PCE ~18%) Perovskite solar cells

Key Research Findings

Dibenzo[b,f]oxepines outperform dibenzofuran-based amines in photopharmacology due to their photoswitchable fluoroazobenzene hybrids, enabling precise control of biological activity .

Dibenzofuran diamines (e.g., tDBF) exhibit superior hole-transport capabilities in solar cells compared to mono-amine derivatives, attributed to extended π-conjugation and methoxy-group electron donation .

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